9-Iodo-9-borabicyclo[3.3.1]nonane
Overview
Description
9-Iodo-9-borabicyclo[3.3.1]nonane is a boron-containing compound that is derived from 9-borabicyclo[3.3.1]nonane (9-BBN). 9-BBN is a versatile reagent used in organic synthesis, particularly in hydroboration reactions, which add boron across carbon-carbon double bonds. The iodo derivative of 9-BBN would be expected to have similar reactivity with the added functionality provided by the iodine atom, which could be used for further transformations.
Synthesis Analysis
The synthesis of 9-BBN derivatives typically involves reactions with 9-BBN itself. For example, the reaction of 9-BBN with halogens and hydrogen halides can provide a route to B-halo-9-BBN derivatives, including potentially the iodo derivative . Additionally, the reaction of 9-BBN with alkynes can lead to the formation of alkylated 9-BBN derivatives . While the specific synthesis of 9-iodo-9-BBN is not detailed in the provided papers, these methods suggest possible routes for its synthesis.
Molecular Structure Analysis
The molecular structure of 9-BBN derivatives can be complex, as evidenced by the X-ray structural analysis of a 9-propyn-1-yl-9-BBN pyridine adduct . The structure of 9-BBN itself is a bicyclic compound with a boron atom bridging one of the cyclohexane rings. The addition of substituents such as iodine would modify the electronic and steric properties of the molecule, potentially affecting its reactivity and the types of reactions it can participate in.
Chemical Reactions Analysis
9-BBN and its derivatives are known to participate in a variety of chemical reactions. For instance, 9-BBN has been used as a catalyst in the hydroboration of carbodiimides , and its derivatives have been involved in selective reduction reactions , substitution and exchange reactions , and radical cyclization and palladium-catalyzed cross-coupling sequences . The presence of an iodine substituent in 9-iodo-9-BBN would likely influence these reactions, possibly allowing for further functionalization through reactions at the iodine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-BBN derivatives are influenced by their molecular structure. For example, the presence of a boron atom can lead to unique reactivity patterns, such as the formation of three-center two-electron B-H-B bonds . The introduction of an iodine atom would add to the molecular weight and could affect the compound's boiling point, solubility, and stability. The reactivity of the iodine may also introduce new chemical properties, such as the ability to undergo oxidative addition with transition metals.
Scientific Research Applications
Nanoparticle Synthesis
9-Borabicyclo[3.3.1]nonane (9-BBN) is used in the synthesis of gold, silver, palladium, and platinum nanoparticles, with an average diameter of less than 5.0 nm. This process involves 9-BBN as a reducing agent and is successful with a range of ω-functionalized thiol ligands (Sardar & Shumaker-Parry, 2009).
Catalysis in Synthesis of gem-Diborylalkanes
9-BBN is also utilized as a catalyst for the synthesis of alkyl gem-di-pinacol boronic esters, through a double hydroboration of alkynes. This process is predicated on a key C(sp3)-B/B-H transborylation reaction and is effective for various terminal alkynes (Docherty et al., 2020).
Organoboron Sulfides Synthesis
Bis(9-borabicyclo[3.3.1]nonane) reacts with sulfur to produce bis(1,5-cyclooctanediylboryl)-monosulfide and disulfides, making it an excellent sulfidation reagent for S/O-exchange (Köster & Seidel, 1988).
Metal-Free Catalysis
9-BBN is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane. This process involves a heterocyclic amidinate intermediate with a B-H-B bond (Ramos et al., 2019).
Haloboration Reaction
9-BBN derivatives participate in haloboration reactions, particularly the Markovnikov addition of X-B moieties to C≡C bonds, and can be used for the synthesis of 2-bromo- or 2-iodo-1-alkenes (Hara et al., 1983).
Ether Cleavage
B-bromo-9-borabicyclo[3.3.1]nonane (BBr-9-BBN) is effective for cleaving various types of ethers, even selectively cleaving one ether group in molecules containing multiple such groups (Bhatt, 1978).
Organoborane Synthesis
9-BBN reacts with monocarboxylic acids to form 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, showcasing its versatility in synthesizing complex organoboranes (Lang et al., 1995).
Palladium-Catalyzed Cross-Coupling
Complexation with 9-BBN facilitates palladium-catalyzed coupling reactions, showcasing its role in enhancing reaction efficiency and selectivity (Walker & Rokita, 2003).
Safety And Hazards
The safety data sheet for 9-Borabicyclo[3.3.1]nonane indicates that it is highly flammable and in contact with water releases flammable gas . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .
Future Directions
The use of 9-Borabicyclo[3.3.1]nonane as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane is a promising area of research . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
properties
IUPAC Name |
9-iodo-9-borabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYIUFDUYUYPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342057 | |
Record name | 9-Iodo-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Iodo-9-borabicyclo[3.3.1]nonane | |
CAS RN |
70145-42-5 | |
Record name | 9-Iodo-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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